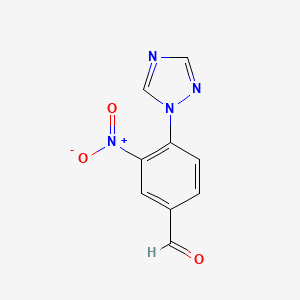

3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-nitro-4-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O3/c14-4-7-1-2-8(9(3-7)13(15)16)12-6-10-5-11-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKITMIIGOBWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : C9H7N3O

- Molecular Weight : 173.17 g/mol

- CAS Number : 27996-86-7

The compound is characterized by the presence of a triazole ring and a nitro group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of 3-nitro-1H-1,2,4-triazole exhibit potent antimicrobial activity against various pathogens. A study synthesized a series of compounds based on the triazole framework and evaluated their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Notably, one derivative demonstrated an IC50 value of 0.09 μM, significantly outperforming the standard treatment benznidazole (IC50 = 6.15 μM) with a selectivity index greater than 555.5 .

The mechanism underlying the biological activity of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde is believed to involve the activation of type I nitroreductases specific to trypanosomatids. This activation leads to the generation of reactive intermediates that disrupt cellular functions in the target organisms . Furthermore, studies have shown that certain derivatives exhibit non-mutagenic properties in bacterial assays, suggesting a favorable safety profile for further development .

In Vitro Studies

A series of in vitro studies have been conducted to assess the efficacy of various triazole derivatives against T. cruzi. The results indicated that several compounds showed significant activity with IC50 values below 1 µM and high selectivity indices (SI > 200), making them suitable candidates for further investigation in vivo .

In Vivo Efficacy

In vivo studies involving selected compounds from the triazole series demonstrated promising results when administered intraperitoneally over short durations (5–10 days). Most compounds exhibited substantial antichagasic activity at relatively low doses, reinforcing their potential as therapeutic agents against Chagas disease .

Data Table: Summary of Biological Activities

| Compound Name | IC50 (µM) | Selectivity Index | Activity Type |

|---|---|---|---|

| 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | <0.09 | >555.5 | Antichagasic |

| Benznidazole | 6.15 | >8.13 | Standard Treatment |

| Other Triazole Derivatives | <1 | >200 | Antichagasic |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde has been investigated for its antimicrobial properties. Studies indicate that compounds containing the triazole ring exhibit activity against a range of bacteria and fungi. For instance, derivatives of this compound have shown promising results in inhibiting the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Case Study: Synthesis of Antifungal Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde and tested their antifungal activities against Candida albicans. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting that modifications to the benzaldehyde structure could enhance efficacy .

Materials Science

Polymeric Applications

The compound can serve as a building block for synthesizing functional polymers. Its ability to form coordination complexes with metals makes it valuable in creating materials with specific electronic or optical properties.

Data Table: Properties of Polymers Derived from 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde

| Polymer Type | Properties | Applications |

|---|---|---|

| Conductive Polymers | High electrical conductivity | Flexible electronics |

| Photonic Materials | Tunable optical properties | Sensors and displays |

| Biodegradable Polymers | Environmentally friendly | Packaging materials |

Agricultural Chemistry

Pesticidal Activity

Research has shown that 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde exhibits insecticidal and herbicidal properties. Its mechanism of action may involve disrupting metabolic processes in target pests.

Case Study: Insecticidal Efficacy

A field study demonstrated the effectiveness of formulations containing this compound against common agricultural pests such as aphids and beetles. The results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as a natural pesticide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.